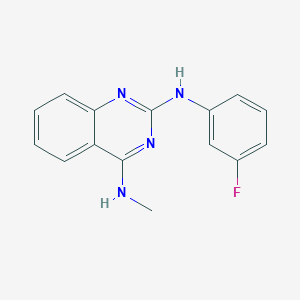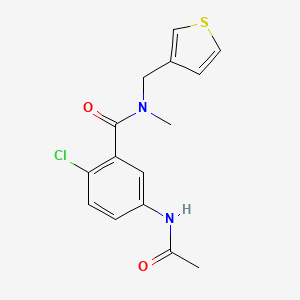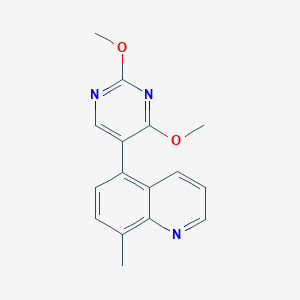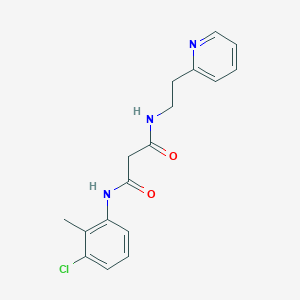
1-(1H-imidazol-2-ylmethyl)-3-(2-methylphenyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-imidazol-2-ylmethyl)-3-(2-methylphenyl)pyrrolidin-3-ol is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as 2-MP-3-Im and has been used in various studies to investigate its potential therapeutic benefits. In
作用機序
The mechanism of action of 1-(1H-imidazol-2-ylmethyl)-3-(2-methylphenyl)pyrrolidin-3-ol is not fully understood. However, studies have shown that this compound acts as an agonist for the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes such as calcium signaling, protein synthesis, and cell survival. Activation of the sigma-1 receptor by 2-MP-3-Im has been shown to have neuroprotective effects and reduce inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-MP-3-Im has also been shown to have analgesic effects by inhibiting the transmission of pain signals. In addition, studies have shown that this compound has neuroprotective effects by reducing oxidative stress and promoting cell survival.
実験室実験の利点と制限
One of the advantages of using 1-(1H-imidazol-2-ylmethyl)-3-(2-methylphenyl)pyrrolidin-3-ol in lab experiments is its high potency. This compound has been shown to have significant effects at low concentrations, making it a useful tool for studying cellular processes. However, one limitation of using 2-MP-3-Im is its limited solubility in aqueous solutions. This can make it difficult to administer this compound in certain experimental setups.
将来の方向性
There are several future directions for research on 1-(1H-imidazol-2-ylmethyl)-3-(2-methylphenyl)pyrrolidin-3-ol. One area of interest is the potential use of this compound as a treatment for neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 2-MP-3-Im and its potential therapeutic benefits. Another area of interest is the development of new synthesis methods for this compound that can improve its yield and purity. Finally, future studies could investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
合成法
The synthesis method of 1-(1H-imidazol-2-ylmethyl)-3-(2-methylphenyl)pyrrolidin-3-ol involves the reaction of 2-methylphenylacetonitrile with imidazole in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with pyrrolidine and trifluoroacetic acid to produce this compound. This synthesis method has been optimized to provide high yields of 2-MP-3-Im with minimal impurities.
科学的研究の応用
1-(1H-imidazol-2-ylmethyl)-3-(2-methylphenyl)pyrrolidin-3-ol has been used in various scientific research studies due to its potential therapeutic benefits. This compound has been investigated for its anti-inflammatory, analgesic, and neuroprotective properties. Studies have also shown that 2-MP-3-Im has the potential to be used as a treatment for various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
特性
IUPAC Name |
1-(1H-imidazol-2-ylmethyl)-3-(2-methylphenyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-4-2-3-5-13(12)15(19)6-9-18(11-15)10-14-16-7-8-17-14/h2-5,7-8,19H,6,9-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWHFWSTRDMDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCN(C2)CC3=NC=CN3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide](/img/structure/B5907068.png)
![N,N-dimethyl-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5907076.png)

![2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5907088.png)
![4-[4-(benzylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5907098.png)
![N-{(2S*,4R*,6S*)-2-isobutyl-6-[5-methoxy-2-(1H-pyrazol-1-yl)phenyl]tetrahydro-2H-pyran-4-yl}acetamide](/img/structure/B5907112.png)
![(2E)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}but-2-enamide](/img/structure/B5907119.png)
![8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5907125.png)

![2-(2-aminoethyl)-N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-quinazolinamine dihydrochloride](/img/structure/B5907154.png)
![N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5907156.png)


![N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5907172.png)
